2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid ethyl ester
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Overview
Description
2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid ethyl ester typically involves the condensation of corresponding acids followed by hydrolysis and cyclization. One common method involves the use of tetrahydrofuran as a solvent medium, which yields the final compound with good efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced pyrazoloquinoline compounds.
Scientific Research Applications
2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure makes it a candidate for drug development, especially in the treatment of neurological disorders.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. As a PDE10A inhibitor, it modulates the levels of cyclic nucleotides in the brain, which in turn affects neurotransmission and neuronal signaling. This modulation is crucial in the treatment of neurological disorders such as schizophrenia .
Comparison with Similar Compounds
Similar Compounds
- **1H-Pyrazolo[3,4-b]pyridines
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and have been extensively studied for their pharmaceutical and biological activities.
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-3-20-14(19)8-4-5-9-11(6-8)15-7-10-12(9)16-17(2)13(10)18/h4-7,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQQEXACRFTREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C3C(=C2C=C1)NN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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